7-methoxy-1H-indole-4-carboxylic acid
Overview
Description
7-Methoxy-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable pharmacokinetic properties.
Result of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The interaction between the host and the gut microbiota widely affects the immune and metabolic status , which could potentially influence the action of indole derivatives.
Biochemical Analysis
Cellular Effects
7-Methoxy-1H-indole-4-carboxylic acid has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This suggests that it may have a significant impact on cellular processes.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism of action .
Metabolic Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-indole-4-carboxylic acid typically involves the introduction of the methoxy group and the carboxylic acid group onto the indole ring. One common method includes the use of methoxy-substituted aniline as a starting material, which undergoes cyclization to form the indole ring. The carboxylic acid group can be introduced through various carboxylation reactions .
Industrial Production Methods: Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of manganese dioxide in carbon tetrachloride has been reported for the oxidation steps in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
7-Methoxy-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Comparison with Similar Compounds
7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: Known for its antiviral properties.
4-Methoxy-1H-indole-2-carboxylic acid: Similar structure but with different substitution patterns, leading to varied biological activities.
Uniqueness: 7-Methoxy-1H-indole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a carboxylic acid group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-methoxy-1H-indole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-8-3-2-7(10(12)13)6-4-5-11-9(6)8/h2-5,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQMINPYUXCLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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